molecular formula C5H6O4 B14487298 Methyl 2-formyl-3-hydroxyprop-2-enoate CAS No. 64516-52-5

Methyl 2-formyl-3-hydroxyprop-2-enoate

Katalognummer: B14487298
CAS-Nummer: 64516-52-5
Molekulargewicht: 130.10 g/mol
InChI-Schlüssel: JKTLOOWHBTZADS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-formyl-3-hydroxyprop-2-enoate is an organic compound that belongs to the class of enones It features a formyl group (–CHO) and a hydroxyl group (–OH) attached to a propenoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-3-hydroxyprop-2-enoate can be synthesized through several methods. One common approach involves the aldol condensation of methyl glyoxylate with formaldehyde, followed by dehydration to yield the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and cost-effectiveness in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-formyl-3-hydroxyprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid for halogenation reactions.

Major Products Formed

    Oxidation: Methyl 2-carboxy-3-hydroxyprop-2-enoate.

    Reduction: Methyl 2-formyl-3-hydroxypropan-2-ol.

    Substitution: Methyl 2-formyl-3-chloroprop-2-enoate.

Wissenschaftliche Forschungsanwendungen

Methyl 2-formyl-3-hydroxyprop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of methyl 2-formyl-3-hydroxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity and influence cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-formyl-3-hydroxybut-2-enoate: Similar structure but with an additional methyl group.

    Ethyl 2-formyl-3-hydroxyprop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-formyl-3-hydroxyprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical transformations makes it a valuable compound in synthetic organic chemistry and industrial processes.

Eigenschaften

CAS-Nummer

64516-52-5

Molekularformel

C5H6O4

Molekulargewicht

130.10 g/mol

IUPAC-Name

methyl 2-formyl-3-hydroxyprop-2-enoate

InChI

InChI=1S/C5H6O4/c1-9-5(8)4(2-6)3-7/h2-3,6H,1H3

InChI-Schlüssel

JKTLOOWHBTZADS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=CO)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.